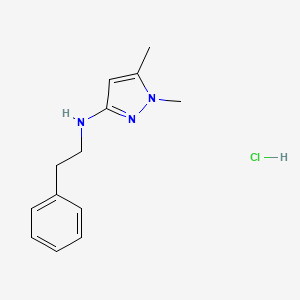![molecular formula C17H22N4 B12233451 4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12233451.png)
4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position and a piperazine ring substituted with a 2-methylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The piperazine derivative is then reacted with 2-methylphenyl halides under basic conditions to introduce the 2-methylphenyl group.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Halides and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can yield alcohols or amines.
Scientific Research Applications
4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Pharmacology: It is evaluated for its ability to inhibit enzymes such as BuChE, which is relevant for treating neurodegenerative diseases.
Biological Studies: The compound is used in studies involving molecular docking to understand its interactions with proteins and other biological targets.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like BuChE by binding to their active sites, thereby preventing their normal function.
Anti-inflammatory Pathways: It inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines.
Neuroprotection: The compound reduces endoplasmic reticulum stress and apoptosis in neuronal cells, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: This compound shares a similar piperazine-pyrimidine structure but lacks the ethyl and 2-methylphenyl substitutions.
Triazole-Pyrimidine Hybrids: These compounds also feature a pyrimidine ring but are substituted with triazole groups, offering different biological activities.
Uniqueness
4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitutions, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit BuChE and reduce inflammation makes it a promising candidate for further research in neurodegenerative disease treatment .
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4/c1-3-15-12-17(19-13-18-15)21-10-8-20(9-11-21)16-7-5-4-6-14(16)2/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
TVKJQWJPRPONAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12233373.png)
![2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12233374.png)
![3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12233375.png)
![2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B12233376.png)

![2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233388.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B12233392.png)
![5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12233399.png)
![2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B12233406.png)
![1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233419.png)

![N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12233429.png)
![N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B12233432.png)
![5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12233438.png)
